7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE is a complex organic compound belonging to the indenoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with an indene ring, along with various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of 7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE typically involves multi-component reactions. One efficient method is a one-pot four-component condensation reaction using aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate. This reaction is catalyzed by tribromomelamine (TBM) in ethanol under reflux conditions . Another method involves the use of heterogeneous CuO supported on a zeolite-Y catalyst, which also provides high yields under similar conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing various biologically active molecules.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE involves its interaction with molecular targets such as DNA and enzymes. It can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds include other indenoquinoline derivatives, such as:
7,7-Dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-diones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives: These compounds also exhibit significant biological activities and are used in similar applications.
Properties
Molecular Formula |
C31H27NO2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C31H27NO2/c1-19-13-15-21(16-14-19)32-24-17-31(2,3)18-25(33)27(24)26(20-9-5-4-6-10-20)28-29(32)22-11-7-8-12-23(22)30(28)34/h4-16,26H,17-18H2,1-3H3 |
InChI Key |
SKIJVPGAWKSSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C4=C2C5=CC=CC=C5C4=O)C6=CC=CC=C6)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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